1-(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone
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Description
1-(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MTPE and is a member of the class of piperidine derivatives.
Scientific Research Applications
Synthesis and Anticancer Applications
Research on similar thiazole derivatives highlights advanced synthetic methods and their potential anticancer activities. For instance, Mahmoud et al. (2021) demonstrated a microwave-assisted synthesis of thiazolyl(hydrazonoethyl)thiazoles, showing promising anticancer activities against MCF-7 tumor cells. This study underscores the value of novel thiazole derivatives in developing anticancer agents (Mahmoud et al., 2021).
Antimicrobial and Antioxidant Activities
Further investigations into thiazole and thiadiazole compounds reveal their antimicrobial and antioxidant potentials. Abdel-Wahab et al. (2011) synthesized imidazole-based heterocycles from a precursor similar in structure to the target compound, showing significant antimicrobial, antioxidant, and cytotoxic activities (Abdel-Wahab et al., 2011).
Antituberculosis and Cytotoxicity Studies
Chitra et al. (2011) synthesized 3-heteroarylthioquinoline derivatives, including compounds structurally related to the target molecule, demonstrating notable activity against Mycobacterium tuberculosis H37Rv and low cytotoxic effects, indicating potential for tuberculosis treatment (Chitra et al., 2011).
properties
IUPAC Name |
1-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-2-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS2/c1-10-15-16-14(20-10)11-4-6-17(7-5-11)13(18)9-12-3-2-8-19-12/h2-3,8,11H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIHUPKMMJTDNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCN(CC2)C(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone |
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